

Comparative Analysis of 2-Iodo-5-Methylpyridine Derivatives: A Crystallographic and Biological Perspective

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Compound of Interest

Compound Name: 2-Iodo-5-methylpyridine

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural and potential biological properties of **2-iodo-5-methylpyridine** derivatives. The following sections detail their X-ray crystallographic data, experimental protocols for their synthesis and crystallization, and their roles in relevant signaling pathways, supported by experimental findings.

Crystallographic Data Comparison

The precise three-dimensional arrangement of atoms within a molecule, determined through X-ray crystallography, is fundamental to understanding its chemical reactivity and biological activity. Below is a comparison of the crystallographic data for 2-amino-5-iodopyridinium bromide, a closely related derivative, and other halopyridines, providing insights into the structural effects of different substituents on the pyridine ring. Due to the limited availability of specific crystallographic data for a series of **2-iodo-5-methylpyridine** derivatives, this comparison serves as a foundational overview.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Ref.
2-Amino-5-iodopyridinium bromide	C ₅ H ₆ IN ₂ ⁺ Br ⁻	Monoclinic	P2 ₁ /c	7.13476(14)	11.1853(2)	32.5727(5)	90	93.5815(16)	90	2594.38(8)	[1]
2-Chloro-5-iodopyridine	C ₅ H ₃ ClIN	-	-	-	-	-	-	-	-	-	[2][3]
2-Bromo-5-iodopyridine	C ₅ H ₃ BrIN	-	-	-	-	-	-	-	-	-	[4][5][6]

Note: Detailed crystallographic parameters for 2-chloro-5-iodopyridine and 2-bromo-5-iodopyridine were not available in the searched literature.

Experimental Protocols

The synthesis and crystallization of these compounds are crucial steps for their structural and biological evaluation. Below are generalized experimental protocols based on available literature for the synthesis of related halopyridines.

Synthesis of 2-Bromo-5-iodopyridine

A common method for the synthesis of 2-bromo-5-iodopyridine starts from 2,5-dibromopyridine. [4] The reaction involves a selective debromination and subsequent iodination.

Workflow for the Synthesis of 2-Bromo-5-iodopyridine



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Caption: Synthetic route for 2-Bromo-5-iodopyridine.

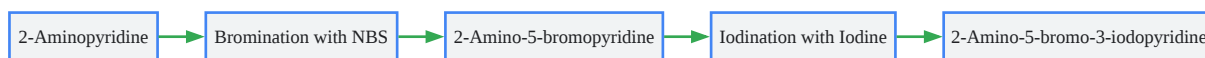
Detailed Protocol:

- Dissolve 2,5-dibromopyridine in a suitable anhydrous solvent (e.g., THF) and cool the solution to -78°C under an inert atmosphere.
- Slowly add a stoichiometric amount of n-butyllithium to the solution to selectively form the aryllithium reagent at the 5-position.
- After stirring for a specified time, add a solution of iodine in the same solvent.
- Allow the reaction to warm to room temperature and then quench with a solution of sodium thiosulfate.
- Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization.

Synthesis of 2-Amino-5-bromo-3-iodopyridine

This derivative can be synthesized from 2-aminopyridine through a two-step process involving bromination followed by iodination.[7]

Workflow for the Synthesis of 2-Amino-5-bromo-3-iodopyridine



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Caption: Synthetic route for 2-Amino-5-bromo-3-iodopyridine.

Detailed Protocol:

- **Bromination:** Dissolve 2-aminopyridine in a suitable solvent (e.g., acetone) and cool the solution. Add N-bromosuccinimide (NBS) portion-wise while maintaining a low temperature. Stir the reaction mixture until completion.
- **Iodination:** The resulting 2-amino-5-bromopyridine is then subjected to iodination using iodine in the presence of an oxidizing agent. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield.
- The final product is isolated and purified using standard techniques like recrystallization or column chromatography.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. A general procedure for the crystallization of 2-amino-5-iodopyridinium salts is described below.^[1]

Crystallization Protocol:

- Dissolve the synthesized compound (e.g., 2-amino-5-iodopyridine) in a suitable solvent system, such as a mixture of an alcohol (e.g., 1-propanol) and an aqueous acid (e.g., HCl/HBr).
- If preparing a metal complex, add a solution of the corresponding metal salt (e.g., cobalt(II) chloride hexahydrate).
- Allow the solution to stand at room temperature for slow evaporation.
- Collect the resulting crystals by filtration.

Biological Activity and Signaling Pathways

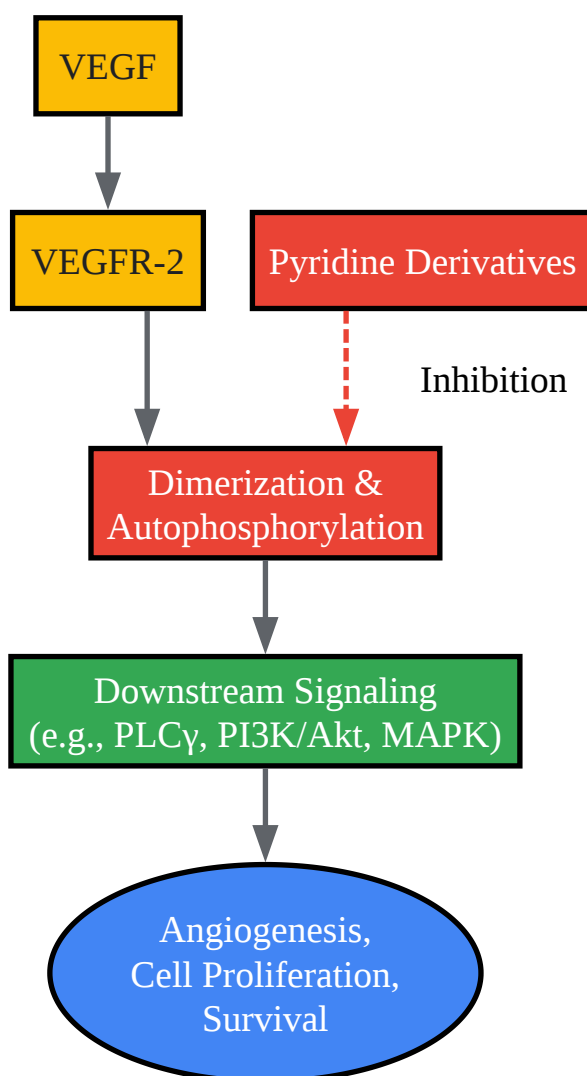
Pyridine derivatives are a significant class of compounds in drug discovery, particularly in oncology. Several studies have highlighted their potential as anticancer agents by targeting key signaling pathways involved in tumor growth and survival.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8][9]

Pyridine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[10][11][12]

VEGFR-2 Signaling Pathway and Inhibition by Pyridine Derivatives



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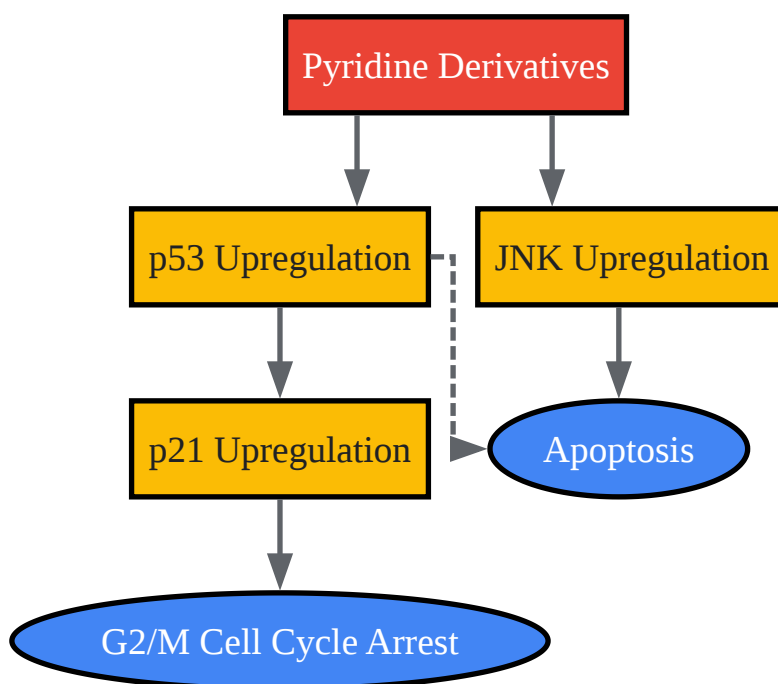
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine derivatives.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its autophosphorylation and subsequent downstream signaling, leading to a reduction in angiogenesis and tumor growth.

Induction of Apoptosis via p53 and JNK Pathways

Certain pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells through the upregulation of tumor suppressor p53 and c-Jun N-terminal kinase (JNK).^{[13][14]}

p53 and JNK Mediated Apoptosis Induced by Pyridine Derivatives



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Caption: Apoptosis induction by pyridine derivatives via p53 and JNK pathways.

The upregulation of p53 leads to an increase in the expression of p21, a cyclin-dependent kinase inhibitor, which in turn causes cell cycle arrest at the G2/M phase.^[13] Concurrently, the

activation of the JNK pathway contributes to the induction of apoptosis.

In conclusion, while comprehensive crystallographic data for a homologous series of **2-iodo-5-methylpyridine** derivatives remains to be fully elucidated, the available information on related halopyridines provides a valuable framework for understanding their structural characteristics. Furthermore, the demonstrated anticancer activities of various pyridine derivatives, through mechanisms such as VEGFR-2 inhibition and induction of apoptosis, highlight the therapeutic potential of this class of compounds and underscore the importance of further research in this area.

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